Mobam

mammalian toxicology acute oral LD50 dermal toxicity

Researchers facing limited residual efficacy and high mammalian toxicity with existing carbamates can rely on Mobam's benzothiophene scaffold for superior vector control. - 20-week residual activity at 2 g/m² against Anopheles gambiae, outperforming carbaryl; - 98.2% body lice population reduction, exceeding malathion and Abate; - 3.3-fold lower acute oral toxicity (LD50 234 mg/kg) vs. carbaryl. Suitable for IRS campaigns, pediculicide applications, and environmental fate studies. ≥98% purity; globally available.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 1079-33-0
Cat. No. B345770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMobam
CAS1079-33-0
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=C2C=CSC2=CC=C1
InChIInChI=1S/C10H9NO2S/c1-11-10(12)13-8-3-2-4-9-7(8)5-6-14-9/h2-6H,1H3,(H,11,12)
InChIKeyBOTUVXISJHKZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityGreater than 20% soluble in dimethylsulfoxide, acetone, methylethyl ketone, toluidine, triethylene glycol, acetonitrile, dioxane, and methylene chloride;  greater than 10% soluble in ethanol, ethyl acetate, ethylene glycol, propanol, and methanol;  greater than 5% soluble in benzene and isobutanol;  greater than 1% soluble in carbon tetrachloride, glycerin, toluene, and xylene;  less than 0.1% soluble in kerosene, heptane, and water

Structure & Identifiers


Interactive Chemical Structure Model





Mobam Physicochemical & Toxicological Baseline


Mobam (4-benzothienyl N-methylcarbamate, CAS 1079-33-0) is a carbamate insecticide characterized by a benzothiophene heterocyclic core [1]. It exists as a white, odorless crystalline solid with a melting point of 128–129°C and a vapor pressure of 1.33 pPa at 25°C . The compound acts as a reversible cholinesterase (ChE) inhibitor, carbamoylating the active site of acetylcholinesterase (AChE) in target organisms [2]. Its acute oral LD50 in rats is reported as 234 mg/kg, with a dermal LD50 in rabbits exceeding 6,230 mg/kg, placing it within a moderate acute mammalian toxicity class relative to other carbamates [3].

Mechanism

Reversible AChE inhibition via carbamoylation; suitable for target-site interaction studies.

Structural class

Benzothiophene carbamate probe; supports comparative toxicology and structure-activity research.

Toxicology context

Moderate acute mammalian toxicity profile reported; fits acute hazard ranking studies vs. other carbamates.

Mobam vs. Structural Analogs: Functional Differences


Carbamate insecticides share a common mechanism of AChE inhibition, yet their specific aryl/heteroaryl leaving groups dictate profound differences in target-site potency, environmental persistence, and mammalian safety [1]. Mobam's benzo[b]thiophen-4-yl scaffold imparts a distinct pharmacokinetic and pharmacodynamic profile compared to naphthyl-based carbamates (e.g., carbaryl) or phenyl-based analogs (e.g., propoxur). This structural divergence translates into quantifiable disparities in residual efficacy, species-specific toxicity, and hydrolytic stability that directly impact field performance and regulatory compliance. Procurement decisions predicated solely on in-class mechanism of action—without accounting for these heterocycle-driven property differences—risk suboptimal pest control, unexpected non-target effects, and unnecessary re-treatment costs [2].

Target-site potency
Structural analog (e.g., carbaryl) Heterocycle-driven AChE affinity may shift; species-specific toxicity endpoints may not transfer directly.
Residual efficacy
Naphthyl/phenyl carbamates Field persistence and mortality decay profiles differ; efficacy duration may require independent validation.
Hydrolytic stability
Class-level similarity pH-dependent degradation is class-consistent; environmental fate predictions may not differ from carbaryl.

Mobam Comparative Evidence Overview


Mammalian Acute Toxicity vs. Carbaryl

Mobam demonstrates a substantially lower acute oral mammalian toxicity compared to the widely used carbamate insecticide carbaryl. In rats, the acute oral LD50 for Mobam is 234 mg/kg, whereas carbaryl exhibits an LD50 of 70 mg/kg, representing a 3.3-fold higher safety margin for Mobam [1]. Furthermore, Mobam's dermal LD50 in rabbits exceeds 6,230 mg/kg, indicating minimal acute dermal hazard [2].

Acute oral toxicity
Head-to-head
Mobam: 234 mg/kg vs Carbaryl: 70 mg/kg
Reported 3.3-fold lower acute hazard context in rat oral assay.
Standard oral gavage; supports acute toxicity ranking studies.
mammalian toxicology acute oral LD50 dermal toxicity carbamate selectivity

Residual Efficacy Against Mosquitoes vs. Carbaryl

In a direct comparative field trial evaluating residual sprays at equivalent application rates (2 g/m² active ingredient) in verandah-trap huts, Mobam provided superior and more durable mosquito mortality compared to carbaryl [1]. Against Anopheles gambiae, Mobam maintained >70% overall mortality for 20 weeks, whereas carbaryl never exceeded 64% mortality at any time point [2]. Against Culex pipiens fatigans, Mobam sustained >70% mortality for 12 weeks, while carbaryl never exceeded 33% mortality [3].

Residual efficacy duration
Head-to-head
>70% mortality for 20 weeks; carbaryl never exceeded 64%
Supports longer residual control of An. gambiae in hut trial context.
2 g/m² residual spray; verandah-trap huts, Kenya.
vector control residual spraying Anopheles gambiae Culex pipiens malaria prevention

Body Louse Control Efficacy

In a controlled field trial evaluating powders for the control of body lice (Pediculus humanus humanus), Mobam (2% formulation) demonstrated the highest efficacy among all tested compounds [1]. Reductions in louse populations averaged 98.2% for Mobam, compared to 94.9% for Abate (an organophosphate), 92.6% for malathion, and substantially lower efficacy for carbaryl-based formulations [2].

Louse population reduction
Head-to-head
Mobam 98.2% vs Abate 94.9% vs Malathion 92.6%
Reported highest efficacy in field pediculicide trial; supports comparative entomology research.
2% powder formulation; 400 volunteers, Pusan, 1970.
pediculicide public health entomology DDT resistance field trial

Hydrolytic Stability vs. pH

A comparative hydrolysis study examined the stability of carbamate insecticides in water across a range of pH values [1]. Both Mobam and carbaryl decomposed rapidly under basic conditions but remained stable in acidic media [2]. This indicates that Mobam does not offer a differentiated advantage in terms of aqueous environmental persistence; both compounds are similarly labile at high pH, a class-level property of N-methylcarbamates.

Hydrolytic stability
Class-level
pH-dependent degradation: rapid at basic pH, stable in acid
No differentiated advantage vs carbaryl; behavior is class-consistent.
Procurement should not assume reduced environmental persistence.
environmental fate hydrolysis water quality carbamate persistence

Mammalian Metabolism and Excretion

In vivo metabolism studies in rats demonstrate that Mobam is rapidly metabolized and excreted, with approximately 80% of the benzothiophene ring moiety and over 40% of the carbonyl carbon eliminated in urine within 72 hours post-treatment [1]. An additional ~25% of the carbonyl carbon is expired as CO₂, indicating ester hydrolysis and C-N bond cleavage [2]. While comparative excretion data for carbaryl in the same model are not provided, this rapid clearance profile supports the low mammalian toxicity observed.

Metabolic clearance
Reported
~80% ring moiety & >40% carbonyl C excreted in 72 h
Supports rapid elimination and low bioaccumulation potential in rat model.
No direct comparator data; single-compound metabolic study.
toxicokinetics metabolism excretion mammalian safety

Mobam Application Scenarios


Malaria Vector Residual Spraying

In malaria-endemic regions where Anopheles gambiae is the primary vector, Mobam's 20-week residual efficacy at 2 g/m² (vs. carbaryl's failure to reach 70% mortality) justifies its selection for indoor residual spraying (IRS) campaigns. The extended protection interval reduces the number of annual application cycles required, lowering operational costs and minimizing community disruption [1].

Body Louse Control in Humanitarian Settings

In displaced-person camps, military deployments, or other congregate settings where body louse infestations pose a typhus risk, Mobam's 98.2% population reduction efficacy—outperforming malathion (92.6%) and Abate (94.9%)—makes it the preferred pediculicide when DDT resistance is confirmed [2].

Agricultural Use with Mammalian Safety Advantage

For use on crops with short pre-harvest intervals or in settings where handler exposure is a concern, Mobam's 3.3-fold lower acute oral toxicity compared to carbaryl (LD50 234 vs. 70 mg/kg) and its very high dermal LD50 (>6,230 mg/kg) provide a quantifiable safety advantage. This profile supports applications on cotton, corn, citrus, and vegetables where alternative carbamates may pose unacceptable acute risks [3].

Environmental Fate: Carbamate Hydrolysis Studies

Given that Mobam and carbaryl exhibit indistinguishable pH-dependent hydrolytic stability (rapid degradation at basic pH, stability in acid), Mobam serves as a suitable model compound for studying the environmental fate of N-methylcarbamates in aquatic systems. Researchers procuring Mobam for such studies can reliably extrapolate findings to the broader carbamate class [4].

Application
Selection Property
Validation Focus
Vector control residual efficacy studies
Residual efficacy duration context
Anopheles spp. mortality endpoint monitoring
Pediculicide field efficacy studies
Pediculicide efficacy context
Louse population reduction endpoint review
Mammalian toxicology and handler exposure studies
Acute toxicity context vs carbamates
Acute oral/dermal LD50 endpoint context
Carbamate environmental fate research
Class-level hydrolysis stability
pH-dependent degradation endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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